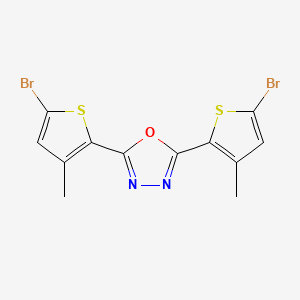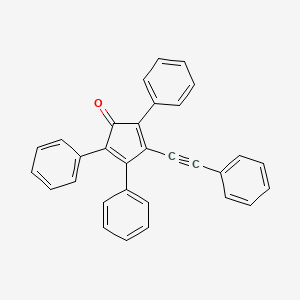
2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one: is an organic compound that belongs to the class of cyclopentadienones. This compound is characterized by its complex structure, which includes multiple phenyl groups and a phenylethynyl group attached to a cyclopentadienone core. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadienone core. The phenyl and phenylethynyl groups are introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification techniques to produce the compound on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopentadienone derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various cyclopentadienone derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of dendrimers and other macromolecules with specific properties .
Biology and Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and other biological applications. It can be used to study enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanocomposites. Its ability to coordinate with metal compounds makes it valuable in catalysis and material science .
Mechanism of Action
The mechanism of action of 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the cyclopentadienone core can undergo electron transfer reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Tetraphenylcyclopentadienone: This compound has a similar cyclopentadienone core but lacks the phenylethynyl group.
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: Another similar compound with four phenyl groups attached to the cyclopentadienone core.
Uniqueness: 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
919096-96-1 |
|---|---|
Molecular Formula |
C31H20O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2,3,5-triphenyl-4-(2-phenylethynyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C31H20O/c32-31-29(25-17-9-3-10-18-25)27(22-21-23-13-5-1-6-14-23)28(24-15-7-2-8-16-24)30(31)26-19-11-4-12-20-26/h1-20H |
InChI Key |
BLIORUWBGCWOCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


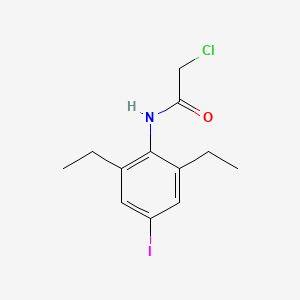
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
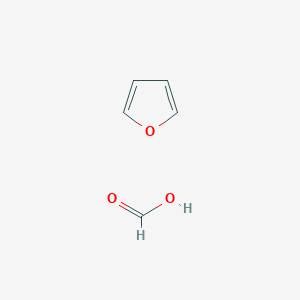
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
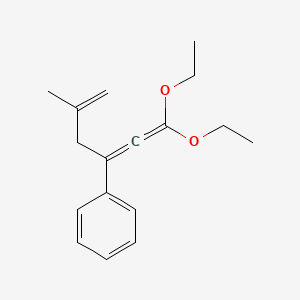
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
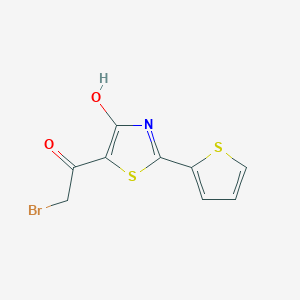
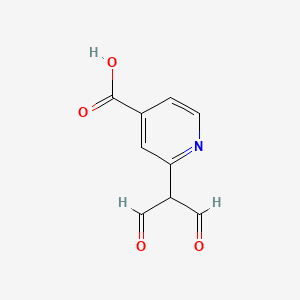
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
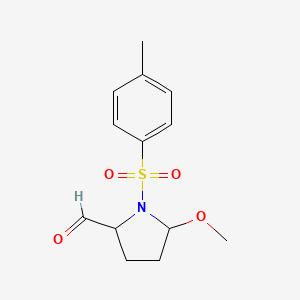
![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
